molecular formula C14H13ClN2S B1381232 [4-(1,3-Benzothiazol-2-yl)-2-methylphenyl]amine hydrochloride CAS No. 1215553-99-3

[4-(1,3-Benzothiazol-2-yl)-2-methylphenyl]amine hydrochloride

Cat. No. B1381232
M. Wt: 276.8 g/mol
InChI Key: SNIFCEOSVDHSEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[4-(1,3-Benzothiazol-2-yl)-2-methylphenyl]amine hydrochloride” is a compound that contains a benzothiazole moiety. Benzothiazole is a bicyclic system consisting of a benzene ring fused to a thiazole ring . Benzothiazoles have been found in various marine and terrestrial natural compounds and are widely used due to their highly pharmaceutical and biological activity .


Synthesis Analysis

The synthesis of benzothiazoles often involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . A variety of methods have been developed for this purpose, including the use of samarium triflate as a reusable acid catalyst , the use of DMSO as a carbon source, solvent, and oxidant , and the use of iodine to promote the condensation of 2-aminothiophenol with aldehydes .


Molecular Structure Analysis

Benzothiazole is a representative class of sulfur-containing heterocycles and involves a benzene ring fused to a thiazole ring . The carbon at the 2nd position is the most active site from a synthetic and medicinal point of view .


Chemical Reactions Analysis

Benzothiazoles can undergo a variety of chemical reactions. For example, they can be synthesized from 2-aminothiophenol and aldehydes in a reaction mediated by visible light, where an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step .

Scientific Research Applications

Anti-Tubercular Activity

Benzothiazole derivatives, including 4-(1,3-benzothiazol-2-yl)-2-methylaniline hydrochloride, have shown promise in the treatment of tuberculosis. These compounds have been synthesized through various methods and tested for their in vitro and in vivo activity against Mycobacterium tuberculosis. The inhibitory concentrations of these molecules were found to be potent when compared with standard reference drugs .

Antibacterial Agents

The benzothiazole moiety has been incorporated into quinazolin-4(3H)-ones to create potent antibacterial agents. These synthesized compounds have been tested against a range of Gram-positive and Gram-negative bacteria, showing significant antimicrobial activity. QSAR modeling has been used to understand the activity contributions due to structural and substituent effects .

Synthesis of Precursor Substrates

Benzothiazole derivatives serve as precursor substrates for the synthesis of various bioactive molecules. For instance, substituted 2-amino benzothiazoles have been synthesized and used as precursors for further chemical transformations .

Molecular Docking Studies

Molecular docking studies have been conducted with benzothiazole derivatives to identify potent inhibitors against specific targets. For example, structure-activity relationships of benzothiazole derivatives have been discussed, and molecular docking studies have been performed against the target DprE1 to search for potent anti-tubercular activity .

Development of Antimicrobial Compounds

Research has focused on the development of new antimicrobial compounds using benzothiazole as a core structure. These compounds have been evaluated for their in vitro antibacterial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Pharmaceutical Activity Profile

The benzothiazole nucleus is a scaffold for many pharmaceutical activities. It has been consistently regarded as a promising structural icon due to its pharmacodynamic versatility in synthetic derivatives as well as in several naturally occurring alkaloids .

Future Directions

Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . The development of synthetic processes is undoubtedly one of the most significant problems facing researchers . Therefore, future research may focus on developing new, efficient, and environmentally friendly methods for the synthesis of benzothiazoles. Additionally, given their wide range of biological activities, further exploration of their potential uses in medicine could be a promising direction for future research .

properties

IUPAC Name

4-(1,3-benzothiazol-2-yl)-2-methylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2S.ClH/c1-9-8-10(6-7-11(9)15)14-16-12-4-2-3-5-13(12)17-14;/h2-8H,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNIFCEOSVDHSEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(1,3-Benzothiazol-2-yl)-2-methylphenyl]amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(1,3-Benzothiazol-2-yl)-2-methylphenyl]amine hydrochloride
Reactant of Route 2
Reactant of Route 2
[4-(1,3-Benzothiazol-2-yl)-2-methylphenyl]amine hydrochloride
Reactant of Route 3
Reactant of Route 3
[4-(1,3-Benzothiazol-2-yl)-2-methylphenyl]amine hydrochloride
Reactant of Route 4
Reactant of Route 4
[4-(1,3-Benzothiazol-2-yl)-2-methylphenyl]amine hydrochloride
Reactant of Route 5
Reactant of Route 5
[4-(1,3-Benzothiazol-2-yl)-2-methylphenyl]amine hydrochloride
Reactant of Route 6
Reactant of Route 6
[4-(1,3-Benzothiazol-2-yl)-2-methylphenyl]amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.